![molecular formula C21H25N3O5S2 B2484332 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 361159-69-5](/img/structure/B2484332.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-986142 and is a selective inhibitor of the TYK2 enzyme. The TYK2 enzyme is involved in the regulation of the immune system and is a potential target for the treatment of several autoimmune diseases.
Applications De Recherche Scientifique
High-Energy and High-Safety Lithium Metal Batteries
This compound has been used in the development of high-energy and high-safety lithium metal batteries . A linear functionalized solvent, bis(2-methoxyethyl) carbonate (BMC), was conceived by intramolecularly hybridizing ethers and carbonates . The integration of the electron-donating ether group with the electron-withdrawing carbonate group can rationalize the charge distribution, imparting BMC with notable oxidative/reductive stability and relatively weak solvation ability . This makes it suitable for safe high-energy lithium metal batteries .
Antibacterial Activity
The compound has shown significant biological activity with a potency comparable to the standard drug Streptomycin . It has been evaluated for its in vitro antibacterial activity against Gram-positive (Enterococcus, Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Salmonella, Klebsiella and Escherichia coli) bacteria .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound . These studies are crucial in understanding the interaction between the compound and its target protein, which can provide insights into the mechanism of action of the compound .
Pharmacokinetic Properties
The compound’s pharmacokinetic properties such as absorption, distribution, metabolic, excretion and toxicity (ADMET) have been predicted through in silico method . This information is crucial in drug development process as it helps in understanding the behavior of the compound in the body .
Molecular Properties and TOPKAT Analysis
The compound’s molecular properties and TOPKAT analysis have been predicted through in silico method . This analysis provides information about the compound’s toxicity, mutagenicity, skin sensitization, and other important properties .
Synthesis of Novel Pyrazole/1,2,4-oxadiazole Conjugate Ester Derivatives
The compound has been used in the synthesis of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives . These derivatives have shown significant biological activity .
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-15-4-9-18-19(14-15)30-21(22-18)23-20(25)16-5-7-17(8-6-16)31(26,27)24(10-12-28-2)11-13-29-3/h4-9,14H,10-13H2,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBPQTCXFYXRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.